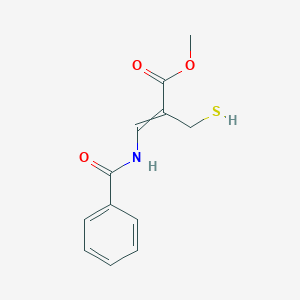![molecular formula C20H36OSn B14297290 {2-[(Tributylstannyl)methyl]phenyl}methanol CAS No. 113431-27-9](/img/structure/B14297290.png)
{2-[(Tributylstannyl)methyl]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(Tributylstannyl)methyl]phenyl}methanol is an organotin compound characterized by the presence of a stannyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Tributylstannyl)methyl]phenyl}methanol typically involves the reaction of a phenyl derivative with a tributylstannyl reagent. One common method is the stannylation of a phenylmethyl halide using tributyltin hydride in the presence of a radical initiator. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
{2-[(Tributylstannyl)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
{2-[(Tributylstannyl)methyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of {2-[(Tributylstannyl)methyl]phenyl}methanol involves its interaction with molecular targets through its stannyl and hydroxyl groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of the stannyl group.
類似化合物との比較
Similar Compounds
{2-[(Tributylstannyl)methyl]phenol}: Similar structure but with a hydroxyl group directly attached to the phenyl ring.
{2-[(Tributylstannyl)methyl]benzyl alcohol}: Similar structure but with a benzyl alcohol group.
Uniqueness
{2-[(Tributylstannyl)methyl]phenyl}methanol is unique due to the presence of both a stannyl group and a hydroxyl group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
113431-27-9 |
|---|---|
分子式 |
C20H36OSn |
分子量 |
411.2 g/mol |
IUPAC名 |
[2-(tributylstannylmethyl)phenyl]methanol |
InChI |
InChI=1S/C8H9O.3C4H9.Sn/c1-7-4-2-3-5-8(7)6-9;3*1-3-4-2;/h2-5,9H,1,6H2;3*1,3-4H2,2H3; |
InChIキー |
UYVBVZHCEWLCOL-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


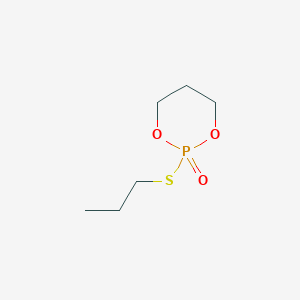
![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
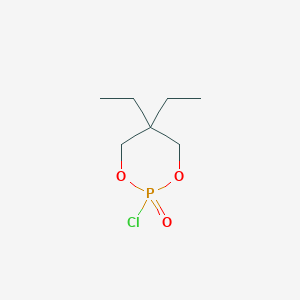
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
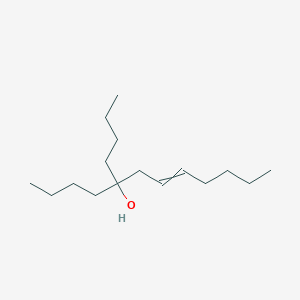
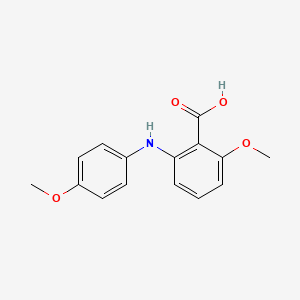
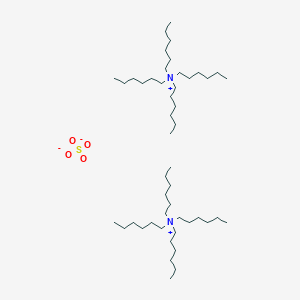
![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)
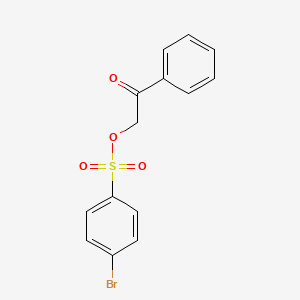
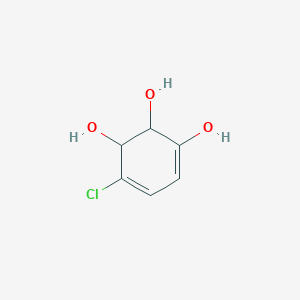
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
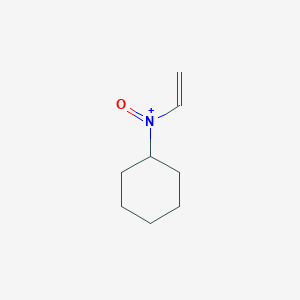
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
